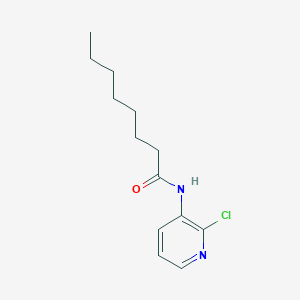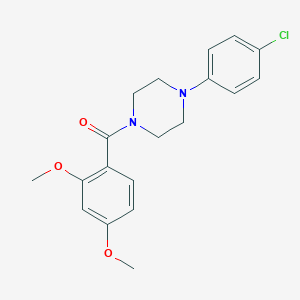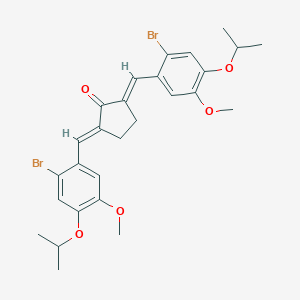![molecular formula C32H28N2O4 B442763 N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B442763.png)
N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, and is functionalized with amide and butyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N9-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the butyl and amide groups through a series of condensation and coupling reactions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for tracking cellular processes.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N9-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with molecular targets through its functional groups. The xanthene core can intercalate with DNA, while the amide and butyl groups facilitate binding to proteins and other biomolecules. This compound can modulate various biochemical pathways, making it a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Another xanthene derivative known for its strong fluorescence.
Rhodamine: A xanthene-based dye with applications in fluorescence microscopy.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
N~9~-{4-[(9H-XANTHEN-9-YLCARBONYL)AMINO]BUTYL}-9H-XANTHENE-9-CARBOXAMIDE stands out due to its specific functionalization, which enhances its binding affinity and specificity for certain molecular targets. This makes it particularly useful in applications requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C32H28N2O4 |
|---|---|
Peso molecular |
504.6g/mol |
Nombre IUPAC |
N-[4-(9H-xanthene-9-carbonylamino)butyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C32H28N2O4/c35-31(29-21-11-1-5-15-25(21)37-26-16-6-2-12-22(26)29)33-19-9-10-20-34-32(36)30-23-13-3-7-17-27(23)38-28-18-8-4-14-24(28)30/h1-8,11-18,29-30H,9-10,19-20H2,(H,33,35)(H,34,36) |
Clave InChI |
BBLAQGHSXNMFOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-FLUOROPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B442683.png)

![Isopropyl 2-[(1-adamantylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B442685.png)

![N-(3,5-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B442689.png)
![3-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B442692.png)
![4-Benzyl-1-{4-[(2-methoxyphenoxy)methyl]benzoyl}piperidine](/img/structure/B442694.png)
![2-Bromophenyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B442695.png)
![N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B442697.png)
![2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B442698.png)

![2-(4-Bromophenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B442701.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B442702.png)
![1-{4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOYL}AZEPANE](/img/structure/B442703.png)
